

Ambrein CAS number and physicochemical properties

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Compound of Interest

Compound Name: Ambrein

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Ambrein: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambrein is a natural triterpenoid alcohol that is the primary constituent of ambergris, a waxy substance secreted from the digestive system of the sperm whale (*Physeter macrocephalus*)^[1]^[2]. While odorless in its pure form, **ambrein** is the biological precursor to a range of aromatic derivatives, most notably ambroxide, which are highly valued in the fragrance industry for their unique scent and fixative properties^[1]^[2]. Beyond its traditional use in perfumery, **ambrein** has garnered significant scientific interest for its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an analgesic, an aphrodisiac, and an anti-inflammatory agent, making it a molecule of interest for drug discovery and development^[1]^[2]^[3]^[4]. This guide provides a comprehensive overview of the technical details of **ambrein**, including its chemical identity, physicochemical properties, and key experimental methodologies.

Chemical Identity and Physicochemical Properties

Ambrein is classified as a triterpenoid alcohol with the chemical formula $C_{30}H_{52}O$ ^[1]^[5]. Its structure was elucidated in 1946 by Leopold Ružička and Fernand Lardon^[1].

Table 1: Chemical Identifiers for **Ambrein**

Identifier	Value	Reference
CAS Number	473-03-0	[5][6][7]
Molecular Formula	C ₃₀ H ₅₂ O	[5][6]
Molecular Weight	428.73 g/mol	[6][8]
IUPAC Name	(1R,2R,4aS,8aS)-1-[(3E)-6-[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]-4-methylhex-3-en-1-yl]-2,5,5,8a-tetramethyldecahydronaphthalen-2-ol	[1][2]

Table 2: Physicochemical Properties of **Ambrein**

Property	Value	Reference
Appearance	White crystalline solid	[1][8]
Melting Point	82–83 °C	[1][5][6]
Boiling Point	210 °C (at 0.1 Torr)495-496 °C (at 760 mmHg)	[3][5][6]
Density (Predicted)	0.94 ± 0.1 g/cm ³	[5][6]
pKa (Predicted)	15.40 ± 0.70	[5][6]
Water Solubility	Insoluble	[1][8][9]
Solvent Solubility	Soluble in ethanol, ether, chloroform, benzene, petroleum ether	[1][9]
Odor	Odorless in pure form	[1][2]

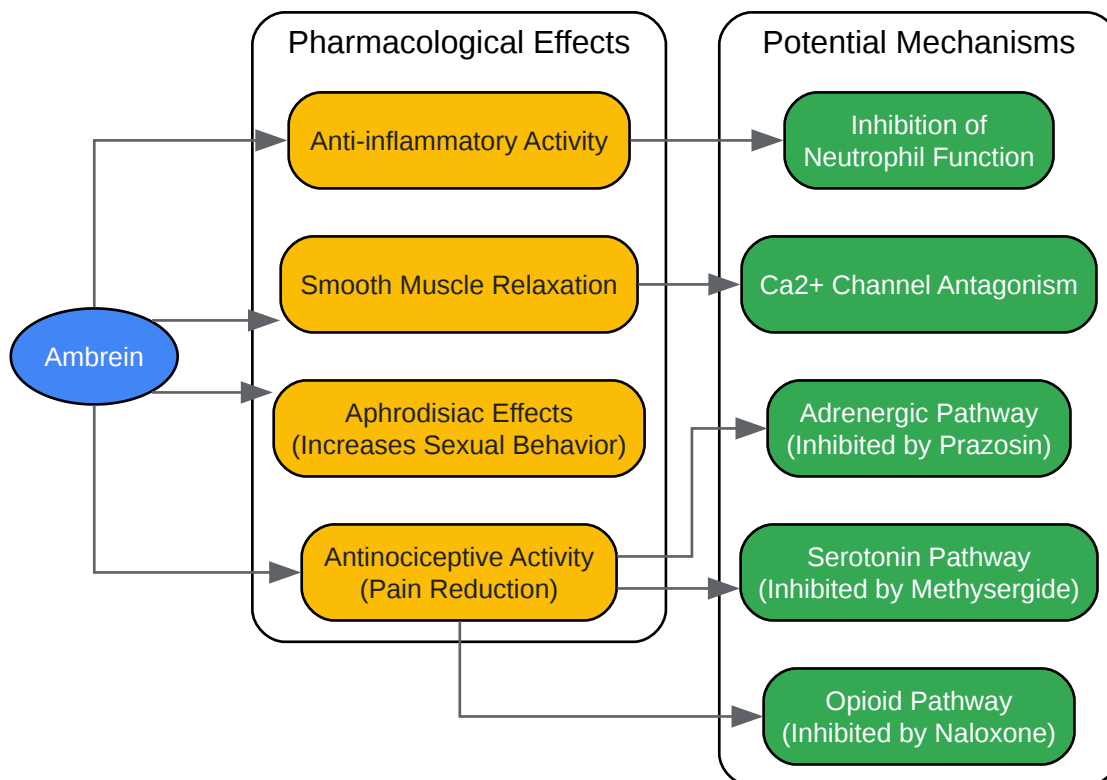
Biological Activities and Signaling Pathways

Ambrein exhibits a range of biological effects, primarily investigated in preclinical models. Its derivatives have also shown cytotoxic activity against various human cancer cell lines[1][10]. The primary activities are summarized below.

- **Antinociceptive (Analgesic) Activity:** **Ambrein** has demonstrated significant pain-reducing effects in mouse models, with activity observed at intraperitoneal doses as low as 10 mg/kg[1][3][11]. Its mechanism is thought to involve multiple pathways, as its effects are inhibited by naloxone (an opioid antagonist), methysergide (a serotonin receptor antagonist), prazosin (an alpha-adrenergic blocker), and a noradrenergic neurotoxin[3][11].
- **Aphrodisiac Effects:** Supporting its traditional use, **ambrein** has been shown to increase sexual behavior in male rats[2][4]. This is accompanied by an elevation in testosterone concentrations[1].
- **Smooth Muscle Relaxation:** **Ambrein** can decrease spontaneous contractions of smooth muscles in rats, guinea pigs, and rabbits[2]. This effect is believed to be mediated by its action as a Ca^{2+} antagonist, interfering with calcium ion influx from outside the cell[2][4].
- **Anti-inflammatory Effects:** **Ambrein** contributes to anti-inflammatory modulation by inhibiting human neutrophil function[1][12].

Below is a diagram illustrating the key biological activities attributed to **ambrein**.

Figure 1: Key Biological Activities of Ambrein

[Click to download full resolution via product page](#)Figure 1: Key Biological Activities of **Ambrein**

Biosynthesis and Chemical Transformation

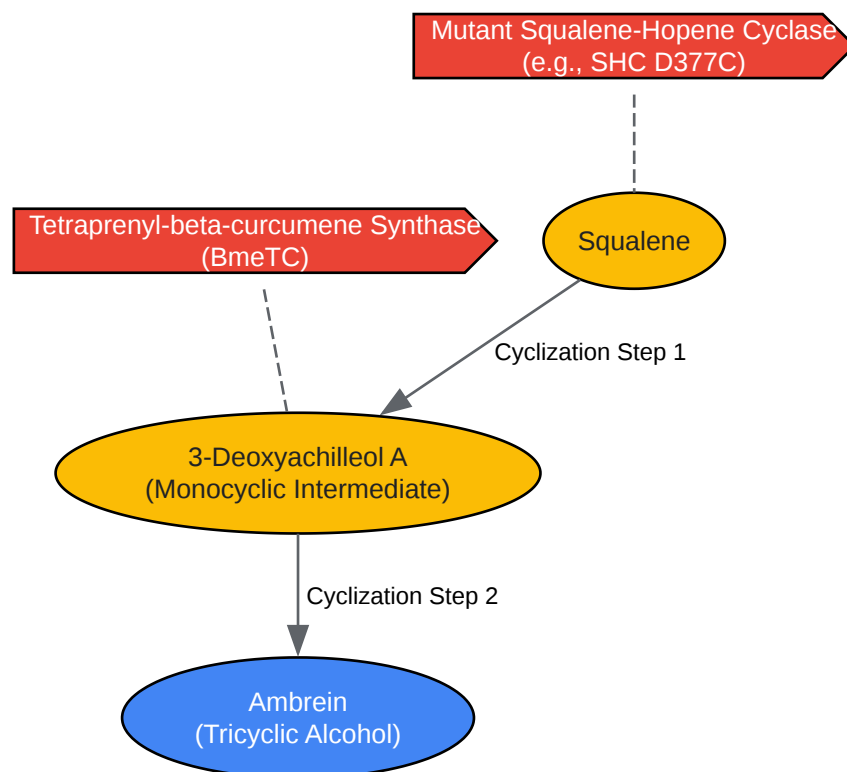
Natural and Engineered Biosynthesis

Ambrein is naturally biosynthesized from the triterpenoid precursor squalene in the digestive tract of the sperm whale[1]. Modern biotechnology has replicated this pathway in microorganisms like *E. coli* and yeast, providing a sustainable alternative to whale-derived sources[5][8]. The enzymatic pathway involves two key steps.

- Squalene-hopene cyclase (SHC): This enzyme catalyzes the initial cyclization of squalene. A mutated form (e.g., D377C) is used to produce the monocyclic intermediate, 3-deoxyachilleol A[1][5].
- Tetraprenyl-beta-curcumen synthase (BmeTC): This enzyme converts 3-deoxyachilleol A into the final tricyclic structure of **ambrein**[1][5].

The biosynthetic pathway is visualized in the diagram below.

Figure 2: Engineered Biosynthesis Pathway of Ambrein



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Figure 2: Engineered Biosynthesis Pathway of **Ambrein**

Photo-oxidation to Fragrance Compounds

While **ambrein** itself is odorless, its value in perfumery comes from its degradation into fragrant compounds[8]. This transformation occurs naturally upon exposure to sunlight and air (photo-oxidation) and can be simulated in laboratory settings[2][10]. The primary product of this process is (-)-ambroxide (Ambroxan), the key odorant of ambergris[2][5].

Experimental Protocols

This section outlines methodologies for the extraction, analysis, and bioactivity assessment of **ambrein**.

Extraction and Purification from Ambergris

This protocol describes a general method for isolating **ambrein** from raw ambergris.

- **Sample Preparation:** A subsample of ambergris is finely ground or broken into small pieces.
- **Solvent Extraction:** The sample is dispersed in a suitable organic solvent, such as dichloromethane, and subjected to vortex mixing and ultrasonication to ensure thorough extraction.
- **Filtration:** The resulting dispersion is filtered through a plug of de-fatted cotton wool or filter paper to remove insoluble materials.
- **Concentration:** The filtered extract is evaporated to dryness under reduced pressure or a gentle stream of nitrogen.
- **Purification (Column Chromatography):** The crude extract is redissolved in a minimal amount of solvent and subjected to column chromatography (e.g., using silica gel) to separate **ambrein** from other components like sterols[8]. Fractions are collected and analyzed (e.g., by TLC or GC-MS) to identify those containing pure **ambrein**.
- **Crystallization:** Pure fractions are combined, concentrated, and **ambrein** is crystallized, often from an alcoholic solution, to yield colorless crystals[1].

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

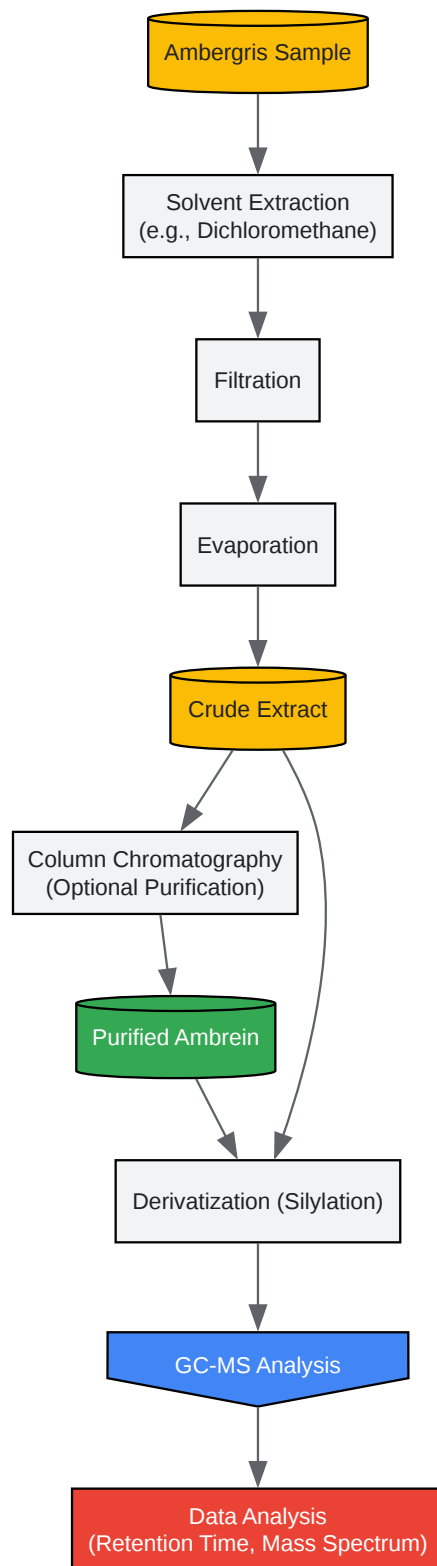
GC-MS is a standard method for the identification and quantification of **ambrein** in extracts[8][13][14].

- **Sample Preparation:**
 - Solid samples (e.g., crude extracts) are dissolved in a volatile organic solvent like dichloromethane to a concentration of approximately 10 µg/mL[15].
 - Samples must be free of particles; centrifugation is recommended before transferring to a GC autosampler vial[15].

- Derivatization (Optional but Recommended): To improve volatility and chromatographic performance, **ambrein**'s hydroxyl group can be derivatized. A common method is silylation using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form the trimethylsilyl (TMS) ether of **ambrein**[\[13\]](#)[\[16\]](#).
- GC-MS Parameters (Typical):
 - Injector: Splitless injection at a temperature of 250-300 °C.
 - Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5 or equivalent) is suitable[\[15\]](#).
 - Oven Program: A temperature gradient is used, for example, starting at 50 °C, holding for 2 minutes, then ramping at 10 °C/min to 300 °C and holding for 10 minutes.
 - Carrier Gas: Helium at a constant flow rate.
 - Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 50-600.
- Data Analysis: The retention time and mass spectrum of the analyte are compared with those of an authentic **ambrein** standard for confirmation[\[7\]](#)[\[12\]](#).

The general workflow for extraction and analysis is shown below.

Figure 3: General Workflow for Ambrein Extraction and GC-MS Analysis

[Click to download full resolution via product page](#)Figure 3: General Workflow for **Ambrein** Extraction and GC-MS Analysis

Antinociceptive Bioassay: Hot Plate Test in Mice

The hot plate test is a standard method to assess the analgesic properties of a compound against thermal stimuli[11][17][18].

- **Animals:** Male mice are used for the experiment. They are acclimatized to the laboratory environment for at least one week before testing[17].
- **Apparatus:** A commercial hot plate analgesia meter is used, with the surface temperature maintained at a constant level (e.g., 47°C or 55°C)[18].
- **Procedure:**
 - Animals are randomly divided into groups: a control group (vehicle), a positive control group (e.g., morphine), and test groups receiving different doses of **ambrein** (e.g., 10, 50, 100, 250 mg/kg)[3][11][17].
 - **Ambrein** is dissolved in a suitable vehicle (e.g., saline with a small amount of Tween 80) and administered intraperitoneally (i.p.).
 - At a set time after injection (e.g., 30 minutes), each mouse is individually placed on the hot plate[17].
 - The latency to the first sign of nociception (e.g., licking a hind paw, jumping) is recorded with a stopwatch. A cut-off time (e.g., 80 seconds) is established to prevent tissue damage[18].
- **Data Analysis:** The reaction latencies of the **ambrein**-treated groups are compared to the control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant increase in latency time indicates an antinociceptive effect.

In Vitro Smooth Muscle Contraction Assay

This assay can be used to evaluate the muscle-relaxing properties of **ambrein**[2].

- **Cell Culture:** Human bronchial or vascular smooth muscle cells are cultured to confluence in an appropriate growth medium[19][20].

- Collagen Gel Preparation:
 - A collagen gel solution is prepared on ice by mixing a stock collagen solution with a neutralization buffer and culture medium[21][22].
 - The cultured smooth muscle cells are harvested, resuspended, and mixed with the cold collagen gel solution (e.g., at a concentration of $2-5 \times 10^6$ cells/mL)[21].
- Assay Procedure:
 - The cell-collagen mixture is dispensed into wells of a culture plate (e.g., 24-well plate) and allowed to polymerize at 37°C for about 1 hour[21][22].
 - Culture medium is added on top of the gels. The cells are incubated, allowing them to establish mechanical tension within the collagen matrix.
 - The medium is then replaced with fresh medium containing a contractile agonist (e.g., histamine, methacholine) with or without different concentrations of **ambrein**.
- Measurement and Analysis:
 - To initiate contraction, the collagen gels are gently detached from the sides of the wells[22].
 - The change in the diameter of the collagen gel over time is measured using a ruler or captured with an image analyzer[19][22]. The contraction index is calculated based on the reduction in gel size.
 - The ability of **ambrein** to inhibit agonist-induced contraction is determined by comparing the contraction in **ambrein**-treated gels to the agonist-only control.

Conclusion

Ambrein remains a molecule of significant interest due to its dual role as a precursor to high-value fragrances and as a pharmacologically active compound. Its well-defined physicochemical properties and the increasing feasibility of its production through biosynthetic methods open new avenues for research and commercial application. The experimental

protocols outlined in this guide provide a foundation for scientists to further explore the chemical and biological landscape of this unique triterpenoid.

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